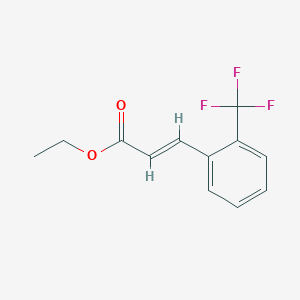
Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Etil (E)-3-(2-(trifluorometil)fenil)acrilato es un compuesto orgánico caracterizado por la presencia de un grupo éster etílico, un grupo trifluorometilo y un anillo fenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Etil (E)-3-(2-(trifluorometil)fenil)acrilato típicamente implica la reacción de acrilato de etilo con un compuesto fenilo trifluorometilado bajo condiciones específicas. Un método común incluye el uso de una base como carbonato de potasio en un solvente como dimetilformamida (DMF) a temperaturas elevadas. La reacción procede a través de un mecanismo de sustitución nucleofílica, donde el grupo fenilo trifluorometilado se introduce en la porción de acrilato.
Métodos de producción industrial
La producción industrial de Etil (E)-3-(2-(trifluorometil)fenil)acrilato a menudo emplea reactores de flujo continuo para garantizar una calidad y un rendimiento del producto consistentes. El uso de catalizadores y condiciones de reacción optimizadas, como la temperatura y la presión controladas, mejora la eficiencia del proceso de síntesis. Además, se emplean pasos de purificación como la destilación y la recristalización para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El Etil (E)-3-(2-(trifluorometil)fenil)acrilato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que resulta en la formación de alcoholes u otros productos reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde nucleófilos como aminas o tioles reemplazan el grupo éster, formando amidas o tioésteres.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido o peróxido de hidrógeno en presencia de un catalizador.
Reducción: Hidruro de aluminio y litio en éter anhidro o borohidruro de sodio en metanol.
Sustitución: Aminas o tioles en presencia de una base como hidróxido de sodio o carbonato de potasio.
Principales productos formados
Oxidación: Ácidos carboxílicos, aldehídos o cetonas.
Reducción: Alcoholes o alcanos.
Sustitución: Amidas, tioésteres u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
El Etil (E)-3-(2-(trifluorometil)fenil)acrilato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado para su uso en el desarrollo de fármacos, particularmente en el diseño de nuevos productos farmacéuticos con mayor eficacia y menores efectos secundarios.
Industria: Utilizado en la producción de productos químicos especiales, recubrimientos y materiales con propiedades únicas, como mayor estabilidad y resistencia a la degradación.
Mecanismo De Acción
El mecanismo de acción del Etil (E)-3-(2-(trifluorometil)fenil)acrilato implica su interacción con objetivos moleculares y vías específicos. El grupo trifluorometilo mejora la lipofilia del compuesto, lo que le permite penetrar fácilmente las membranas celulares e interactuar con los objetivos intracelulares. El anillo fenilo proporciona una plataforma para interacciones π-π con residuos aromáticos en proteínas, mientras que el grupo éster puede sufrir hidrólisis para liberar metabolitos activos. Estas interacciones pueden modular diversas vías biológicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
El Etil (E)-3-(2-(trifluorometil)fenil)acrilato se puede comparar con otros compuestos similares, como:
Metil (E)-3-(2-(trifluorometil)fenil)acrilato: Estructura similar pero con un grupo éster metílico en lugar de un grupo éster etílico. Puede exhibir diferente reactividad y actividad biológica debido al menor tamaño del grupo metilo.
Etil (E)-3-(2-(trifluorometil)fenil)propanoato: Estructura similar pero con un grupo propanoato en lugar de un grupo acrilato. Este compuesto puede tener diferentes propiedades químicas y aplicaciones.
Etil (E)-3-(4-(trifluorometil)fenil)acrilato: Estructura similar pero con el grupo trifluorometilo en la posición para del anillo fenilo. Este isómero posicional puede exhibir diferente reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C12H11F3O2 |
|---|---|
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
ethyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-8H,2H2,1H3/b8-7+ |
Clave InChI |
SMBXVOLINKNRSR-BQYQJAHWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC=CC=C1C(F)(F)F |
SMILES canónico |
CCOC(=O)C=CC1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















